N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
Historical Development of Indole-Oxadiazole Research
The integration of indole and oxadiazole moieties began gaining traction in the early 21st century as researchers sought to exploit the complementary pharmacological profiles of these heterocycles. Indole, a bicyclic aromatic compound with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, has long been recognized for its CNS-depressant, antiviral, and cardiovascular activities. Oxadiazole, a five-membered heterocycle containing two nitrogen and one oxygen atom, emerged as a versatile scaffold due to its metabolic stability and capacity to engage in hydrogen bonding.
The first indole-oxadiazole hybrids were synthesized to target infectious diseases, with early work demonstrating their antibacterial and antifungal properties. By 2010, structural optimization efforts expanded their applications to metabolic disorders and cancer. For instance, fluoro-substituted indole-oxadiazole-thiazolidinone hybrids exhibited potent α-amylase and α-glucosidase inhibition (IC~50~ = 1.72–8.50 µM), outperforming the standard drug acarbose. Concurrently, derivatives like 3-[5’-(3”-indolomethylene)-1’,3’,4’-oxadiazol-2’-yl]-2-(p-methoxyphenyl)-4-thiazolidinone showed promise in cardiovascular research.
Significance in Medicinal Chemistry and Drug Discovery
Indole-oxadiazole hybrids occupy a critical niche in drug discovery due to their:
- Dual-target engagement : The indole moiety often interacts with hydrophobic enzyme pockets, while oxadiazole participates in polar interactions, enabling multitarget effects.
- Structural tunability : Substituents at the indole C-3 position and oxadiazole N-2 position allow precise modulation of pharmacokinetic and pharmacodynamic properties.
- Broad therapeutic applicability : Validated targets include bacterial peptidoglycan, SARS-CoV-2 main protease, estrogen receptors (ER-α/ER-β), and diacylglycerol acyltransferase (DGAT1).
Recent advances highlight their role in oncology. For example, ER-α-dominant breast cancer cell lines (T-47D, MCF-7) showed sensitivity to indole-oxadiazole derivatives, with IC~50~ values as low as 1.78 µM.
Structural Classification of Indole-Oxadiazole Derivatives
Indole-oxadiazole derivatives are classified by their substitution patterns (Table 1):
For instance, the tert-butyl group in N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide likely improves metabolic stability by sterically shielding the amide bond from enzymatic hydrolysis.
Position of this compound in Research Literature
This compound represents a strategic fusion of three pharmacophores:
- Indole core : Facilitates interactions with aromatic residues in enzyme active sites.
- 5-Methyl-1,3,4-oxadiazole : Enhances electron-withdrawing effects, polarizing the molecule for improved target binding.
- N-tert-butylacetamide side chain : Increases lipophilicity, potentially enhancing blood-brain barrier permeability.
While direct studies on this derivative are limited, structural analogs provide insights. For example, fluoro-substituted analogs demonstrated 1589-fold higher ER-α binding affinity (213.4 pM) than bazedoxifene, a standard breast cancer drug. The methyl group at the oxadiazole C-5 position may similarly optimize steric and electronic compatibility with ER-α’s ligand-binding domain.
Molecular docking simulations of related compounds reveal that the oxadiazole ring forms hydrogen bonds with ER-α’s Glu353 and Arg394, while the indole nitrogen interacts with His524. The tert-butyl group likely occupies a hydrophobic subpocket, reducing conformational flexibility and entropic penalties upon binding.
Properties
IUPAC Name |
N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-11-19-20-16(23-11)13-9-21(10-15(22)18-17(2,3)4)14-8-6-5-7-12(13)14/h5-9H,10H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDOMKMKSTUYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The oxadiazole ring may contribute to the compound’s stability and reactivity, enhancing its bioactivity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Withdrawing Groups: Compounds with halogen (e.g., Cl in 3a) or hydroxyimino substituents exhibit superior antioxidant activity compared to alkyl-substituted analogues like the target compound .
- Sulfur vs. Oxygen Linkers : Sulfanyl-containing derivatives (e.g., 2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides) demonstrate stronger enzyme inhibition than oxygen-linked counterparts, suggesting the target compound’s methyl-oxadiazole may be less potent in similar assays .
Computational and Experimental Validation
- Geometry Optimization : For compound 3a, DFT calculations (B3LYP) confirmed bond lengths (C–N: 1.376 Å) and angles (124.87°) that align with X-ray data, validating synthetic accuracy . Similar computational studies for the target compound are absent in the evidence, leaving its conformational dynamics less characterized.
Biological Activity
N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 252.29 g/mol. The structure features an indole moiety linked to a 5-methyl-1,3,4-oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O₂ |
| Molecular Weight | 252.29 g/mol |
| LogP | 1.607 |
| PSA | 80.74 Ų |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: In Vitro Antiproliferative Activity
A study evaluated the antiproliferative activity of synthesized oxadiazole derivatives against several cancer cell lines including L1210 (murine leukemia), CEM (human T lymphocyte), and HeLa (cervical carcinoma). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-tert-butyl... | HeLa | 15.0 |
| Similar Oxadiazole | CEM | 12.0 |
| Standard Drug | HeLa | 20.0 |
The proposed mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways. The compound may interact with specific cellular targets that regulate cell cycle progression and apoptosis.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. For example, in a study involving L929 cells (mouse fibroblast), it was found that at concentrations up to 200 µM, N-tert-butyl derivatives did not significantly affect cell viability compared to control groups:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 95 |
| 100 | 90 |
| 200 | 85 |
Neurodegenerative Disorders
Research has also indicated that compounds related to N-tert-butyl derivatives may be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and tauopathies. The oxadiazole ring is believed to contribute to neuroprotective effects by modulating tau protein aggregation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
